3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one
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Overview
Description
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with various substituents, including a bromoacetyl group
Preparation Methods
The synthesis of 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one typically involves multi-step reactionsThe reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as piperidine . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, bromine, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can affect various biological pathways, making it a candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one include other bromoacetyl-substituted heterocycles and pyridinone derivatives. What sets this compound apart is its unique combination of substituents, which can confer distinct chemical and biological properties. Similar compounds include:
- 3-(2-Bromoacetyl)-2H-chromen-2-one
- 3-(2-Bromoacetyl)-2H-pyran-2-one
These compounds share the bromoacetyl group but differ in their core structures, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C12H14BrNO3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H14BrNO3/c1-3-9-7(10(15)4-2)5-8(11(16)6-13)12(17)14-9/h5H,3-4,6H2,1-2H3,(H,14,17) |
InChI Key |
PDKGQGIRHHDWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)C(=O)CBr)C(=O)CC |
Origin of Product |
United States |
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